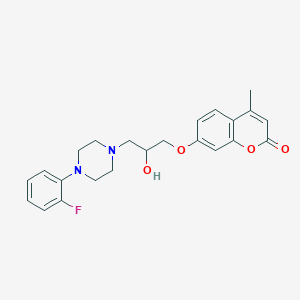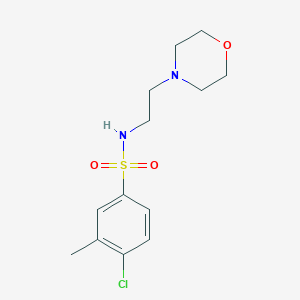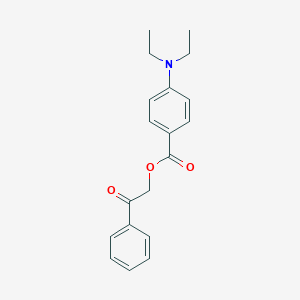![molecular formula C20H25ClN2O3S B501656 butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B501656.png)
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a butoxy group, a chlorobenzene sulfonyl group, and a phenylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether typically involves the reaction of 3-butoxy-4-chlorobenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the sulfonyl group, converting it to a sulfinyl or sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
科学的研究の応用
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials, where its unique chemical properties can be leveraged.
作用機序
The mechanism of action of butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
butyl 2-chloro-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether can be compared with other similar compounds, such as:
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: This compound has a diphenylmethyl group instead of a phenyl group, which may alter its chemical and biological properties.
1-(3-Butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: The presence of dimethyl groups on the piperidine ring can influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C20H25ClN2O3S |
|---|---|
分子量 |
408.9g/mol |
IUPAC名 |
1-(3-butoxy-4-chlorophenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C20H25ClN2O3S/c1-2-3-15-26-20-16-18(9-10-19(20)21)27(24,25)23-13-11-22(12-14-23)17-7-5-4-6-8-17/h4-10,16H,2-3,11-15H2,1H3 |
InChIキー |
IZGSZXZZJOUIAL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
正規SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)piperazinyl]acetamide](/img/structure/B501576.png)
![N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501580.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B501581.png)


![7-{3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B501586.png)
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501588.png)






